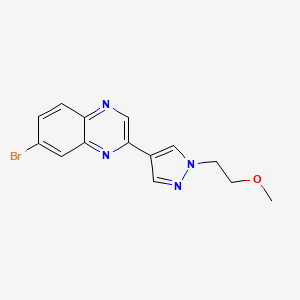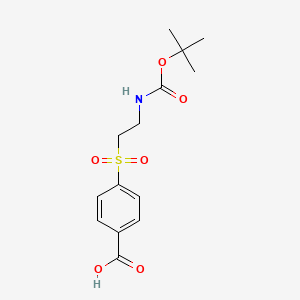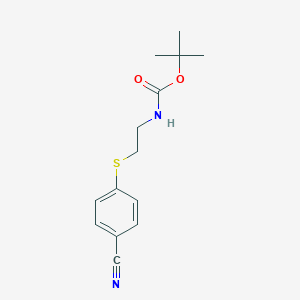
(R)-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)benzoic acid is an organic compound that features a benzoic acid moiety linked to a dioxolane ring through a methoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)benzoic acid typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized by reacting an appropriate diol with an aldehyde or ketone under acidic conditions.
Methoxylation: The dioxolane ring is then methoxylated using a suitable methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Coupling with Benzoic Acid: The methoxylated dioxolane is then coupled with a benzoic acid derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for ®-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)benzoic acid would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the benzoic acid moiety.
Reduction: Reduction reactions can target the benzoic acid group, converting it to a benzyl alcohol derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or alkanes.
Substitution: Products vary depending on the nucleophile used but can include ethers or esters.
科学的研究の応用
Chemistry
In organic synthesis, ®-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)benzoic acid can be used as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to act as a probe or inhibitor in various biochemical assays.
Medicine
Medically, derivatives of this compound may exhibit pharmacological activity, including anti-inflammatory or antimicrobial properties. Research is ongoing to explore its potential therapeutic applications.
Industry
In the industrial sector, ®-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)benzoic acid can be used in the production of polymers, resins, and coatings due to its chemical stability and reactivity.
作用機序
The mechanism of action of ®-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxolane ring and benzoic acid moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- ®-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)phenylacetic acid
- ®-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)benzyl alcohol
- ®-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)benzaldehyde
Uniqueness
®-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dioxolane ring provides stability and resistance to hydrolysis, while the benzoic acid moiety offers opportunities for further chemical modifications.
特性
IUPAC Name |
4-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-13(2)17-8-11(18-13)7-16-10-5-3-9(4-6-10)12(14)15/h3-6,11H,7-8H2,1-2H3,(H,14,15)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANBUSBYZGSQSB-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)COC2=CC=C(C=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)COC2=CC=C(C=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














